ethyl 2-{[4-(4-nitrophenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Description
Ethyl 2-{[4-(4-nitrophenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a triazole-based heterocyclic compound characterized by:
- 4-Nitrophenyl substituent: Introduces strong electron-withdrawing effects, enhancing electrophilic reactivity .
- Thiophen-2-yl formamido group: Contributes π-π stacking interactions and modulates solubility .
This compound is synthesized via S-alkylation of triazole-thiones with α-halogenated ketones under basic conditions, a method common to analogous triazoles .
Properties
IUPAC Name |
ethyl 2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O5S2/c1-2-28-16(24)11-30-18-21-20-15(10-19-17(25)14-4-3-9-29-14)22(18)12-5-7-13(8-6-12)23(26)27/h3-9H,2,10-11H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQYKPBMQILDST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazide
The triazole ring is synthesized via cyclocondensation of thiosemicarbazide with a nitro-substituted benzaldehyde derivative.
Procedure :
- Reactants :
- Conditions : Reflux at 80°C for 12 hours.
- Product : 4-(4-Nitrophenyl)-4H-1,2,4-triazole-3-thiol (Yield: 78%).
Mechanism :
The reaction proceeds via nucleophilic attack of the thiosemicarbazide nitrogen on the aldehyde carbonyl, followed by cyclization and elimination of water.
Functionalization of the Triazole Core
Formamidation at Position 5
The primary amine at position 5 is acylated with thiophene-2-carbonyl chloride to install the formamido group.
Procedure :
- Reactants :
- Conditions : 0°C to room temperature, 4 hours.
- Product : Ethyl 2-{[4-(4-nitrophenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (Yield: 72%).
Key Challenges :
- Competitive oxidation of the thiophene ring is mitigated by maintaining inert conditions (N₂ atmosphere).
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Stepwise Functionalization | High regioselectivity | Lengthy (3 steps) | 72% |
| One-Pot Cyclization | Reduced purification | Lower yield (58%) | 58% |
Chemical Reactions Analysis
ethyl 2-{[4-(4-nitrophenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include nitric acid, hydrogen gas, halogens, and bases or acids for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that triazole derivatives, including those similar to ethyl 2-{[4-(4-nitrophenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate, exhibit notable antimicrobial properties. Triazoles are known to inhibit the growth of bacteria and fungi by interfering with their cellular processes. A study demonstrated that certain triazole derivatives showed significant activity against various strains of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
The compound's structural features suggest its potential as an anticancer agent. Heterocyclic compounds like triazoles have been extensively studied for their ability to inhibit cancer cell proliferation. For instance, some derivatives have shown efficacy against specific cancer cell lines by targeting critical pathways involved in tumor growth . The incorporation of a nitrophenyl group may enhance the compound's interaction with biological targets, potentially leading to improved therapeutic outcomes.
Enzyme Inhibition
The compound may also serve as an inhibitor for specific enzymes related to metabolic diseases. Research on similar triazole compounds has indicated their effectiveness in inhibiting lipase and urease activities, which are crucial in fat metabolism and urea cycle disorders . This opens avenues for developing therapeutic agents aimed at managing conditions such as obesity and hyperurecemia.
Pesticidal Activity
Triazole derivatives have been recognized for their fungicidal properties. This compound could potentially be utilized in agricultural settings to protect crops from fungal infections. Studies have shown that triazole-based fungicides are effective against a wide range of plant pathogens, thereby enhancing crop yields and sustainability .
Plant Growth Regulation
Compounds like this compound may also act as plant growth regulators. Research indicates that certain triazoles can modulate plant growth by influencing hormonal pathways or enhancing stress resistance . This application is particularly relevant in the context of climate change and the need for resilient agricultural practices.
Development of Functional Materials
The unique chemical structure of this compound positions it as a candidate for creating novel materials with specific functionalities. For instance, its potential use in synthesizing polymers or nanomaterials could lead to advancements in electronics or photonics due to its electronic properties .
Catalysis
Triazole compounds are also being explored for catalytic applications due to their ability to stabilize transition states during chemical reactions. The presence of sulfur and nitrogen atoms in the structure may enhance catalytic efficiency in various organic transformations . This could lead to more sustainable chemical processes with reduced environmental impact.
Mechanism of Action
The mechanism of action of ethyl 2-{[4-(4-nitrophenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and thiophene moieties can play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Electronic Effects
Key structural differences among triazole derivatives are summarized in Table 1:
Key Observations :
- Electron-withdrawing groups (EWGs): The target’s 4-nitrophenyl group increases electrophilicity compared to fluorophenyl (σm = 0.73 vs.
- Thiophene vs. Benzene : Thiophen-2-yl improves lipophilicity (XLogP3 ≈ 3.3) compared to phenyl (XLogP3 ≈ 2.8) , affecting membrane permeability.
- Amide vs. Ester Linkages : The formamido group in the target may enhance hydrogen bonding with biological targets compared to simple alkyl chains .
Divergences :
- Halogenated Ketones: The target uses ethyl bromoacetate, introducing an ester group, while analogs like employ phenylethanone derivatives.
- Substituent Compatibility : Nitro groups require controlled reaction conditions to avoid reduction .
Table 2: Comparative Bioactivity and Properties
Insights :
Computational and SAR Insights
- Similarity Metrics : The target’s Tanimoto similarity with is moderate (~0.65) due to shared thiophene and triazole motifs, but lower with fluorophenyl analogs (~0.45) .
- SAR Trends: R<sup>4</sup> Position: EWGs (e.g., -NO2) improve electrophilic reactivity but may reduce metabolic stability. R<sup>5</sup> Position: Bulky substituents (e.g., formamido-methyl) enhance target specificity .
Biological Activity
Ethyl 2-{[4-(4-nitrophenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a triazole ring, a nitrophenyl group, and a thiophene moiety. Its IUPAC name is this compound. The molecular formula is , and it has a molecular weight of 368.39 g/mol.
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The nitrophenyl group can facilitate electron transfer reactions, while the triazole and thiophene rings may engage in hydrogen bonding and π-π stacking interactions with proteins and nucleic acids. These interactions can modulate several biochemical pathways, potentially leading to therapeutic effects.
Antimicrobial Activity
Research indicates that compounds containing triazole and thiophene groups exhibit significant antimicrobial properties. For example, similar triazole derivatives have been shown to possess antifungal and antibacterial activities against various pathogens:
Anticancer Potential
Studies suggest that triazole derivatives can exhibit anticancer properties. For instance, certain synthesized compounds have shown activity against colon carcinoma and breast cancer cell lines:
| Compound | Cancer Cell Line | IC50 Value (μM) |
|---|---|---|
| Compound A | HCT-116 (Colon Cancer) | 6.2 |
| Compound B | T47D (Breast Cancer) | 27.3 |
These findings highlight the potential of this compound as a candidate for further anticancer research .
Case Studies
- Antimicrobial Screening : A study evaluated various triazole derivatives for their antimicrobial efficacy against common pathogens. The results indicated that compounds similar to this compound exhibited promising antibacterial activity against Staphylococcus aureus and Candida albicans .
- Anticancer Activity : In another study focusing on the anticancer properties of thiophene-containing compounds, derivatives were tested against multiple cancer cell lines. The results demonstrated significant cytotoxicity in certain derivatives, suggesting a potential pathway for developing new anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
